Protein Kinase C (19-36)

説明

BenchChem offers high-quality Protein Kinase C (19-36) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Protein Kinase C (19-36) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

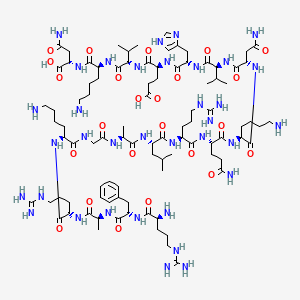

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C93H159N35O24/c1-47(2)39-62(122-74(135)50(7)113-70(132)45-111-77(138)55(24-12-15-33-94)116-78(139)58(27-19-37-109-92(103)104)115-75(136)51(8)114-84(145)63(40-52-21-10-9-11-22-52)123-76(137)54(97)23-18-36-108-91(101)102)85(146)118-59(28-20-38-110-93(105)106)79(140)119-60(29-31-67(98)129)82(143)117-56(25-13-16-34-95)80(141)124-65(42-68(99)130)87(148)128-73(49(5)6)89(150)125-64(41-53-44-107-46-112-53)86(147)120-61(30-32-71(133)134)83(144)127-72(48(3)4)88(149)121-57(26-14-17-35-96)81(142)126-66(90(151)152)43-69(100)131/h9-11,21-22,44,46-51,54-66,72-73H,12-20,23-43,45,94-97H2,1-8H3,(H2,98,129)(H2,99,130)(H2,100,131)(H,107,112)(H,111,138)(H,113,132)(H,114,145)(H,115,136)(H,116,139)(H,117,143)(H,118,146)(H,119,140)(H,120,147)(H,121,149)(H,122,135)(H,123,137)(H,124,141)(H,125,150)(H,126,142)(H,127,144)(H,128,148)(H,133,134)(H,151,152)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCJMYZDRROLEW-OFXZVSIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C93H159N35O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2151.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pseudosubstrate Peptide PKC (19-36): A Technical Guide to its Mechanism of Action and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to a myriad of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The dysregulation of PKC activity is implicated in numerous pathologies, rendering it a significant therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of the synthetic peptide inhibitor, Protein Kinase C (19-36). This peptide, derived from the pseudosubstrate domain of PKC, serves as a potent and valuable tool for investigating the physiological and pathophysiological roles of PKC. This document outlines its inhibitory mechanism, summarizes key quantitative data, provides detailed experimental protocols for its use, and presents visual diagrams of relevant signaling pathways and experimental workflows.

The Mechanism of Action of Protein Kinase C (19-36)

Protein Kinase C (19-36) is a synthetic peptide that functions as a pseudosubstrate inhibitor of Protein Kinase C.[1][2] Its mechanism of action is rooted in its structural mimicry of the endogenous PKC substrate.

1.1. The Pseudosubstrate Concept

In its inactive state, the catalytic activity of PKC is suppressed by an N-terminal pseudosubstrate domain. This domain possesses a sequence of amino acids that resembles a true substrate but lacks the phosphorylatable serine or threonine residue.[3] It occupies the substrate-binding cavity of the catalytic domain, thereby preventing the phosphorylation of other proteins.[3]

1.2. Competitive Inhibition by PKC (19-36)

PKC (19-36) is a peptide corresponding to amino acid residues 19-36 of the pseudosubstrate region of conventional PKC isoforms (α and β).[3] By introducing this exogenous peptide, it competes with endogenous substrates for binding to the catalytic domain of activated PKC. This competitive binding effectively inhibits both the autophosphorylation of PKC and the phosphorylation of its downstream protein substrates.[4]

The inhibitory action of PKC (19-36) is highly specific for PKC. For instance, it is a poor inhibitor of cAMP-dependent protein kinase (PKA) and a moderate inhibitor of myosin light chain kinase (MLCK), demonstrating its utility in dissecting PKC-specific signaling events.

Quantitative Data

The inhibitory potency of PKC (19-36) has been quantified in various studies. The following table summarizes the key inhibitory constants.

| Inhibitor | Target | Parameter | Value | Reference |

| PKC (19-36) | Protein Kinase C | IC50 | 0.18 µM | [1][2][5] |

| PKC (19-36) | Protein Kinase C | Ki | 0.28 µM | [6] |

| PKC (19-36) | CaMKII | - | 20-fold less potent than for PKC | [6] |

Protein Kinase C Signaling Pathway

The activation of Protein Kinase C is a critical step in numerous signal transduction cascades. The canonical pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

Caption: Canonical Protein Kinase C (PKC) signaling pathway.

Experimental Protocols

The following protocols provide a framework for utilizing PKC (19-36) to investigate PKC activity in various experimental settings.

4.1. In Vitro PKC Kinase Activity Assay

This protocol describes a non-radioactive, ELISA-based method to measure PKC activity and its inhibition by PKC (19-36).

Materials and Reagents:

-

PKC Substrate Microtiter Plate (pre-coated with a specific PKC substrate peptide)

-

Purified active PKC enzyme

-

PKC (19-36) inhibitor peptide

-

Kinase Assay Dilution Buffer

-

ATP solution

-

Wash Buffer (e.g., 1X PBS with 0.05% Tween-20)

-

Phosphospecific primary antibody (recognizes the phosphorylated substrate)

-

HRP-conjugated secondary antibody

-

TMB Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Experimental Workflow:

Caption: Experimental workflow for an in vitro PKC kinase activity assay.

Procedure:

-

Reagent Preparation: Prepare all buffers and solutions as required. Dilute PKC (19-36) to various concentrations to determine the IC50.

-

Pre-incubation: Add 100 µL of Kinase Assay Dilution Buffer to each well of the PKC Substrate Microtiter Plate and incubate for 10 minutes at room temperature.

-

Sample Addition: Aspirate the buffer. Add the purified PKC enzyme to the appropriate wells. To the inhibitor wells, add the desired concentrations of PKC (19-36). Include a no-enzyme control for background subtraction.

-

Kinase Reaction: Initiate the reaction by adding a solution containing ATP.

-

Incubation: Incubate the plate for 30-60 minutes at 30°C.

-

Stopping the Reaction: Terminate the reaction by emptying the wells and washing three times with Wash Buffer.

-

Primary Antibody Incubation: Add the phosphospecific primary antibody diluted in antibody dilution buffer and incubate for 60 minutes at room temperature.

-

Washing: Wash the wells three times with Wash Buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Washing: Wash the wells three times with Wash Buffer.

-

Color Development: Add TMB Substrate and incubate at room temperature until sufficient color develops.

-

Stopping Color Development: Add Stop Solution.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

4.2. Inhibition of PKC in Cell-Based Assays

This protocol outlines a general procedure for using PKC (19-36) to study the role of PKC in a specific cellular response.

Materials:

-

Cultured cells of interest

-

Cell culture medium and supplements

-

PKC (19-36) peptide

-

A method to introduce the peptide into cells (e.g., electroporation, cell-permeable peptide conjugation, or microinjection)

-

Agonist to stimulate the PKC pathway (e.g., phorbol esters like PMA)

-

Assay to measure the cellular response of interest (e.g., Western blot for protein phosphorylation, cell proliferation assay, migration assay)

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.

-

Peptide Delivery: Introduce PKC (19-36) into the cells using a suitable delivery method. The concentration of the peptide will need to be optimized for the specific cell type and delivery method. A typical starting concentration is in the range of 1-10 µM.

-

Pre-incubation: Incubate the cells with the peptide for a sufficient time to allow for cellular uptake and equilibration (e.g., 30-60 minutes).

-

Stimulation: Treat the cells with an agonist to activate the PKC pathway.

-

Assay of Cellular Response: After the appropriate stimulation time, lyse the cells or perform the desired assay to measure the downstream cellular response.

-

Controls: Include appropriate controls, such as cells treated with the agonist alone (positive control), untreated cells (negative control), and cells treated with a scrambled or inactive control peptide.

Conclusion

The pseudosubstrate peptide inhibitor PKC (19-36) is a valuable and specific tool for the study of Protein Kinase C. Its well-defined mechanism of competitive inhibition, coupled with its selectivity over other kinases, allows for the targeted investigation of PKC-mediated signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize PKC (19-36) in their studies of cellular signaling and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Kinase C Isoforms as Specific Targets for Modulation of Vascular Smooth Muscle Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pnas.org [pnas.org]

The Discovery and Development of Protein Kinase C Peptide Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and inflammation.[1] The PKC family is classified into three subfamilies based on their activation requirements: conventional (cPKC; α, βI, βII, γ), novel (nPKC; δ, ε, η, θ), and atypical (aPKC; ζ, ι/λ).[2] Dysregulation of PKC activity has been implicated in numerous diseases, including cancer, cardiovascular conditions, and neurological disorders, making it a compelling target for therapeutic intervention.

Peptide-based inhibitors have emerged as a promising class of molecules for targeting PKC with high specificity, offering advantages over small molecules that often target the highly conserved ATP-binding pocket and thus may lack selectivity.[3] This technical guide provides an in-depth overview of the discovery, development, and experimental characterization of PKC peptide inhibitors.

Discovery Strategies for PKC Peptide Inhibitors

The discovery of PKC peptide inhibitors has primarily followed two rational design strategies: pseudosubstrate-based inhibition and interference with protein-protein interactions.

Pseudosubstrate-Based Inhibition

All PKC isozymes possess an N-terminal pseudosubstrate domain that acts as an autoinhibitory sequence, binding to the catalytic site and maintaining the enzyme in an inactive state.[2][4] Peptides derived from this pseudosubstrate region, with the phosphorylatable serine or threonine residue replaced by a non-phosphorylatable amino acid like alanine, can act as competitive inhibitors by occupying the substrate-binding site.[2][5]

Inhibition of Protein-Protein Interactions

The function of PKC isozymes is critically dependent on their subcellular localization, which is mediated by interactions with specific anchoring proteins known as Receptors for Activated C-Kinase (RACKs).[6][7] Each PKC isozyme is thought to bind to a specific RACK, which localizes the kinase in proximity to its substrates.[6] Peptides derived from the RACK-binding sites on PKC, or the PKC-binding sites on RACKs, can competitively inhibit these interactions, thereby preventing the translocation and activation of specific PKC isozymes.[6][7]

Data Presentation: Quantitative Analysis of PKC Peptide Inhibitors

The following tables summarize the inhibitory potency (IC50) and binding affinity (Ki) of various peptide inhibitors against different PKC isozymes. This data is essential for comparing the efficacy and selectivity of these inhibitors.

| Pseudosubstrate-Based Peptide Inhibitors | | :--- | :--- | :--- | :--- | | Peptide Inhibitor | Target PKC Isozyme(s) | IC50 / Ki | Reference(s) | | PKCα/β pseudosubstrate (PKC19–36) (RFARKGALRQKNVHEVKN) | cPKCs | - |[2] | | myr-ψPKC (myr-FARKGALRQ) | PKC | IC50: 8-20 µM (in intact cells) | - | | PKCε pseudosubstrate (ERMRPRKRQGAVRRRV) | PKCε | - |[2] | | PKCζ pseudosubstrate (ZIP; SIYRRGARRWRKL) | PKCζ | - |[2] | | MARCKS-related peptide (all Ser to Ala) | PKC | IC50: 100-200 nM, Ki: 20 nM | - |

| Translocation Peptide Inhibitors (RACK-Binding Site Derived) | | :--- | :--- | :--- | :--- | | Peptide Inhibitor | Target PKC Isozyme(s) | IC50 / Ki | Reference(s) | | αV5-3 | PKCα | - |[8] | | βC2-4 | PKCα | - |[7] | | KAI-9803 (Delcasertib, δV1-1) | PKCδ | - |[9][10] | | εV1-2 (EAVSLKPT) | PKCε | - |[2] | | KAI-1678 | PKCε | - |[2] |

Note: A dash (-) indicates that a specific quantitative value was not provided in the cited sources, although the peptide was identified as an inhibitor.

Signaling Pathways and Experimental Workflows

Canonical PKC Signaling Pathway and Points of Peptide Inhibition

The activation of conventional and novel PKC isozymes is initiated by signals that lead to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, and together with DAG, these second messengers recruit cPKCs to the plasma membrane. nPKCs are activated by DAG alone. This translocation to specific subcellular locations, mediated by RACKs, is crucial for their function. Atypical PKCs are not regulated by DAG or calcium. Peptide inhibitors can interfere with this pathway at two key points: by blocking the substrate-binding site (pseudosubstrate inhibitors) or by preventing translocation to RACKs (translocation inhibitors).

Caption: PKC signaling pathway and points of intervention for peptide inhibitors.

Experimental Workflow for Characterizing PKC Peptide Inhibitors

The characterization of novel PKC peptide inhibitors involves a multi-step process, from initial synthesis to in vivo validation.

References

- 1. Distribution of KAI-9803, a novel δ-protein kinase C inhibitor, after intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of selective bisubstrate-based inhibitors against protein kinase C (PKC) isozymes by using dynamic peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Rationally designed peptide regulators of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Translocation inhibitors define specificity of protein kinase C isoenzymes in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sustained inhibition of PKCα reduces intravasation and lung seeding during mammary tumor metastasis in an in vivo mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Novel Drug Produces Negative Results in Reducing Heart Injury After Blocked Arteries Are Opened - American College of Cardiology [acc.org]

Protein Kinase C (19-36): A Technical Guide to its Autoinhibitory Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Protein Kinase C (PKC) fragment (19-36) as a critical autoinhibitory domain. It details the molecular mechanisms, quantitative interaction data, and experimental methodologies relevant to understanding and targeting this regulatory region for therapeutic development.

Introduction to Protein Kinase C and Autoinhibition

Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3] The activity of PKC isozymes is tightly regulated to prevent aberrant signaling, which is often associated with diseases such as cancer and neurodegenerative disorders. A key mechanism of this regulation is intramolecular autoinhibition, where a region within the PKC protein itself physically blocks the enzyme's catalytic activity.[4][5]

All PKC isozymes possess a regulatory domain at their N-terminus and a catalytic kinase domain at their C-terminus. Within the regulatory domain lies a highly conserved sequence, corresponding to amino acid residues 19-36, which functions as a pseudosubstrate.[6][7] This pseudosubstrate mimics a true PKC substrate but lacks a phosphorylatable serine or threonine residue. In the inactive state, the pseudosubstrate domain occupies the substrate-binding cavity of the catalytic domain, effectively preventing the phosphorylation of target proteins.[4][5]

Activation of PKC, typically triggered by second messengers like diacylglycerol (DAG) and calcium (Ca²⁺), induces a conformational change that dislodges the pseudosubstrate from the active site, thereby relieving autoinhibition and enabling the kinase to phosphorylate its substrates.[8][9][10] Understanding the precise mechanics of this autoinhibitory interaction is crucial for the development of specific PKC modulators.

The PKC (19-36) Pseudosubstrate Domain

The amino acid sequence of the PKC (19-36) region is highly conserved across conventional and novel PKC isoforms. This peptide contains a stretch of basic amino acids that are critical for its interaction with the acidic substrate-binding pocket of the kinase domain. The absence of a hydroxyl-containing amino acid at the phosphorylation site prevents it from being a substrate, making it an effective competitive inhibitor.[7]

Quantitative Analysis of the Pseudosubstrate Interaction

The interaction between the PKC (19-36) pseudosubstrate and the catalytic domain has been quantified using various biochemical and biophysical methods. The data presented below summarizes key parameters that define the affinity and inhibitory potency of this interaction.

| Parameter | Value | PKC Isoform(s) | Method | Reference |

| IC₅₀ | ~1 µM | Rat Brain PKC | Kinase Assay | [11] |

| IC₅₀ | 25 - 100 µM | α, γ, δ, ε | Kinase Assay | [12] |

| Kᵢ | 147 nM | Not Specified | Kinase Assay | |

| Kₘ | 10.7 nM | cPKCα (for MARCKS substrate) | Kinase Assay | [13] |

| Kₘ | 20.7 nM | nPKCδ (for MARCKS substrate) | Kinase Assay | [13] |

| Kₘ | 29.8 nM | nPKCε (for MARCKS substrate) | Kinase Assay | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the autoinhibitory function of the PKC (19-36) domain.

Protein Kinase C Activity Assay

This protocol describes a common method to measure PKC activity and its inhibition by the pseudosubstrate peptide.

Materials:

-

Purified PKC isozyme

-

PKC substrate peptide (e.g., Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) peptide)

-

PKC (19-36) pseudosubstrate inhibitor peptide

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for colorimetric/fluorometric assays)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes (for conventional and novel PKCs)

-

Calcium Chloride (CaCl₂) (for conventional PKCs)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture by combining the kinase assay buffer, PS/DAG liposomes, CaCl₂ (if applicable), and the PKC substrate peptide in a microcentrifuge tube.

-

Add varying concentrations of the PKC (19-36) pseudosubstrate inhibitor peptide to the reaction tubes. Include a control with no inhibitor.

-

Initiate the reaction by adding the purified PKC isozyme to the tubes and pre-incubate for 5-10 minutes at 30°C.

-

Start the phosphorylation reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the pseudosubstrate peptide and determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics (association and dissociation rates) between the pseudosubstrate and the catalytic domain.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified PKC catalytic domain (ligand)

-

PKC (19-36) pseudosubstrate peptide (analyte)

-

SPR running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Regeneration solution (e.g., low pH glycine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified PKC catalytic domain over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the PKC (19-36) pseudosubstrate peptide in the running buffer.

-

Inject the different concentrations of the analyte over the immobilized ligand surface and a reference flow cell (without ligand).

-

Monitor the change in the refractive index in real-time to generate sensorgrams showing the association phase.

-

-

Dissociation:

-

After the association phase, switch back to flowing only the running buffer over the sensor surface and monitor the dissociation of the peptide from the catalytic domain.

-

-

Regeneration:

-

If necessary, inject a pulse of regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified PKC catalytic domain

-

PKC (19-36) pseudosubstrate peptide

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze both the PKC catalytic domain and the pseudosubstrate peptide against the same buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of both protein and peptide.

-

-

ITC Experiment:

-

Fill the sample cell with the purified PKC catalytic domain at a known concentration.

-

Fill the injection syringe with the PKC (19-36) pseudosubstrate peptide at a concentration typically 10-20 times higher than the protein in the cell.

-

Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of peptide to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the PKC activation pathway and a typical experimental workflow for studying the pseudosubstrate inhibition.

Caption: PKC Activation Signaling Pathway.

Caption: Experimental Workflow for Biophysical Characterization.

Conclusion

The PKC (19-36) pseudosubstrate domain is a cornerstone of PKC regulation, maintaining the enzyme in a quiescent state until activation by specific signaling cues. A thorough understanding of its inhibitory mechanism and the biophysical parameters governing its interaction with the catalytic domain is paramount for the rational design of novel therapeutics targeting PKC. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to unraveling the complexities of PKC signaling and harnessing its therapeutic potential.

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Protein Kinase C Life Cycle: Explained Through Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Protein Kinase C Life Cycle: Explained Through Systems Biology Approach [frontiersin.org]

- 4. Intramolecular Conformational Changes Optimize Protein Kinase C Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tuning the Signaling Output of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A pseudosubstrate peptide inhibits protein kinase C-mediated phosphorylation in permeabilized Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Cellular Functions Regulated by Protein Kinase C Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular functions modulated by the inhibition of Protein Kinase C (PKC), a pivotal family of serine/threonine kinases. Dysregulation of PKC signaling is implicated in a multitude of pathological conditions, including cancer, cardiovascular diseases, and inflammatory disorders, making its isoforms attractive targets for therapeutic intervention. This document details the effects of PKC inhibitors on key cellular processes, provides structured quantitative data for comparative analysis, outlines detailed experimental protocols for studying PKC inhibition, and presents visual representations of relevant signaling pathways and workflows.

Introduction to Protein Kinase C and its Inhibition

The Protein Kinase C (PKC) family comprises multiple isoforms classified into three main groups based on their activation requirements: conventional (cPKC; α, βI, βII, γ), novel (nPKC; δ, ε, η, θ), and atypical (aPKC; ζ, ι/λ)[1]. These isoforms play crucial roles in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration[2]. The activation of conventional and novel PKC isoforms is typically initiated by signals that lead to the generation of diacylglycerol (DAG) and, for cPKCs, an increase in intracellular calcium (Ca2+)[2]. Atypical PKCs are regulated by protein-protein interactions[3].

Given their central role in signal transduction, the development of small molecule inhibitors targeting PKC has been a significant focus of drug discovery efforts[4]. These inhibitors can be broadly categorized as ATP-competitive, targeting the kinase domain, or substrate-competitive[5]. The specificity of these inhibitors for different PKC isoforms is a critical factor in their therapeutic potential and in dissecting the distinct functions of each isoform.

Cellular Functions Modulated by PKC Inhibition

Inhibition of specific PKC isoforms can have profound effects on cellular behavior, often with therapeutic implications. The following sections summarize the impact of PKC inhibition on cell proliferation, apoptosis, and cell cycle progression.

Cell Proliferation

PKC isoforms are key regulators of cell growth, and their inhibition can lead to cytostatic effects in various cell types, particularly in cancer cells where PKC signaling is often hyperactive[6]. For instance, the PKC inhibitor PD 406976 has been shown to decrease the proliferation of SVG, U-138MG, and U-373MG glioma cells[6]. Similarly, the novel PKC-ι inhibitor ICA-1 significantly inhibits the in vitro proliferation of BE(2)-C neuroblastoma cells[7]. The anti-proliferative effects of PKC inhibitors are often linked to their ability to induce cell cycle arrest.

Apoptosis

The role of PKC isoforms in apoptosis is complex, with some isoforms promoting survival and others being pro-apoptotic. Consequently, inhibiting specific PKC isoforms can either induce or prevent apoptosis depending on the cellular context[8]. For example, the PKC inhibitor Gö6976 was found to induce apoptosis in NIH3T3/Hras cells, with over 30% of cells undergoing apoptosis after 48 hours of treatment[8]. Concurrent knockdown of PKCα and PKCβ also sensitized cells with aberrant Ras signaling to apoptosis[8]. In acute promyelocytic leukemia (APL) cells, both Gö6976 and safingol induced significant time- and concentration-dependent apoptosis[9].

Cell Cycle Progression

PKC isoforms are known to modulate the machinery that governs cell cycle progression[10]. Inhibition of these kinases can therefore lead to arrest at specific checkpoints. For example, a PKCβ-selective inhibitor was shown to inhibit cell cycle progression in AIDS-related Non-Hodgkin lymphoma cell lines 2F7 and BCBL-1. In 2F7 cells treated with the inhibitor, the percentage of cells in the S/G2/M phase decreased from 41% to 29.7% after 48 hours[11]. A more rapid effect was observed in BCBL-1 cells, where the S/G2/M population dropped from 54.9% to 29.3% after only 16 hours of treatment[11]. The PKC inhibitor PD 406976 was also found to delay entry into the S phase in SVG cells and slow S-phase progression in U-138MG and U-373MG glioma cells[6].

Quantitative Data on PKC Inhibitors

The following tables summarize the inhibitory activity of various small molecules against different PKC isoforms and their effects on cellular functions.

Table 1: Inhibitory Activity (IC50) of Selected PKC Inhibitors against PKC Isoforms.

| Inhibitor | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCζ (nM) | Reference |

| Enzastaurin | 39 | - | 6 | 83 | - | 110 | - | [4] |

| Mitoxantrone | - | - | 8500 | - | - | - | - | |

| Sotrastaurin | 0.95 (Ki) | 0.64 (Ki) | - | - | 1.8-3.2 (Ki) | 1.8-3.2 (Ki) | - | [4] |

Table 2: Cellular Effects of Selected PKC Inhibitors.

| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |

| PKCβ-selective inhibitor | 2F7 (AIDS-NHL) | MTS Assay | 14 µM (IC50) | 38% reduction in viability at 5 µM | [11] |

| PKCβ-selective inhibitor | BCBL-1 (AIDS-NHL) | MTS Assay | 15 µM (IC50) | Significant decrease in viability | [11] |

| ICA-1 | BE(2)-C (Neuroblastoma) | Proliferation Assay | 0.1 µM | 58% inhibition of proliferation | [7] |

| Gö6976 | NIH3T3/Hras | Annexin V-FITC | Not specified | >30% apoptotic cells after 48h | [8] |

| PD 406976 | SVG, U-373MG | PKC Activity Assay | 2 µM | 63-70% decrease in PKC activity | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of PKC inhibition on cellular functions.

In Vitro PKC Kinase Assay

This assay measures the phosphotransferase activity of PKC.

Materials:

-

Purified PKC enzyme or immunoprecipitated PKC

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

[γ-³²P]ATP

-

Assay Dilution Buffer (ADB)

-

Lipid activator (phosphatidylserine and diacylglycerol)

-

Inhibitor cocktail (for crude lysates)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the substrate cocktail, ADB, and the lipid activator in a microcentrifuge tube on ice.

-

Add the PKC inhibitor at various concentrations or the vehicle control.

-

Add the purified PKC enzyme or immunoprecipitate to the reaction mixture.

-

Initiate the kinase reaction by adding the [γ-³²P]ATP mixture.

-

Incubate the reaction at 30°C for 10-30 minutes.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

Western Blotting for Phosphorylated PKC and Downstream Targets

This method is used to detect the phosphorylation status of PKC and its substrates.

Materials:

-

Cells treated with PKC inhibitor or vehicle

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and control cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature an equal amount of protein from each sample in Laemmli buffer by heating at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell viability and proliferation.

Materials:

-

Cells cultured in a 96-well plate

-

PKC inhibitor at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PKC inhibitor or vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects early and late apoptotic cells.

Materials:

-

Cells treated with PKC inhibitor or vehicle

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with the PKC inhibitor or vehicle for the desired time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key PKC signaling pathways and a typical experimental workflow for studying PKC inhibition.

Caption: General overview of the PKC activation signaling pathway.

Caption: Workflow for investigating the effects of a PKC inhibitor.

Caption: Key downstream signaling pathways regulated by PKC.

References

- 1. Protein Kinase C (PKC) [sigmaaldrich.com]

- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the PKC inhibitor PD 406976 on cell cycle progression, proliferation, PKC isozymes and apoptosis in glioma and SVG‐transformed glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of PKC Isoforms in the Induction of Apoptosis Elicited by Aberrant Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of apoptosis induced by protein kinase C inhibitors and its modulation by the caspase pathway in acute promyelocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein kinase C signaling and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in AIDS-related Non-Hodgkin lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Gatekeeper: A Technical Guide to the Structure and Function of Protein Kinase C (19-36)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Protein Kinase C (PKC) pseudosubstrate region, specifically the 19-36 amino acid sequence, a critical negative regulator of PKC activity. This document delves into the structural basis of its inhibitory function, the signaling pathways governing its activity, and the experimental methodologies employed to study this pivotal domain.

The Pseudosubstrate: An Endogenous Inhibitor

The N-terminal region of Protein Kinase C contains a pseudosubstrate domain that acts as a built-in inhibitor.[1] This sequence, encompassing residues 19-36 in many PKC isoforms, mimics a substrate but lacks a phosphorylatable serine or threonine residue.[1] Instead, it contains an alanine at the phosphoacceptor site.[1] This structural mimicry allows the pseudosubstrate to bind to the active site of the PKC catalytic domain, effectively blocking substrate access and maintaining the enzyme in an inactive state.[2] The sequence of this inhibitory peptide is RFARKGALRQKNVHEVKN.[3]

The release of this autoinhibitory domain is a key event in PKC activation. For conventional PKC isoforms, this is triggered by the binding of the second messenger diacylglycerol (DAG) to the C1 domain and Ca2+ to the C2 domain.[2] This dual binding event recruits PKC to the plasma membrane, inducing a conformational change that displaces the pseudosubstrate from the catalytic cleft and activates the enzyme.[2]

Quantitative Analysis of PKC (19-36) Inhibition

The synthetic peptide corresponding to the PKC pseudosubstrate region (19-36) is a potent and specific inhibitor of PKC activity. Its inhibitory capacity has been quantified through various in vitro kinase assays.

| Parameter | Value | Notes |

| IC50 | 0.18 µM | The half maximal inhibitory concentration against Protein Kinase C.[2][3][4][5] |

| Ki | 147 nM | The inhibition constant, indicating high-affinity binding to the PKC active site.[6] |

Experimental Protocols

Synthesis and Purification of PKC (19-36) Peptide

The PKC (19-36) peptide (Sequence: RFARKGALRQKNVHEVKN) can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Methodology:

-

Resin and Amino Acid Preparation: A pre-loaded Wang resin with the C-terminal amino acid (Asparagine) is typically used. Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids are used for the synthesis.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.

-

Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of the PKC (19-36) peptide to inhibit the phosphorylation of a substrate by PKC.

Materials:

-

Purified, active Protein Kinase C enzyme.

-

PKC (19-36) inhibitor peptide.

-

A specific PKC substrate peptide (e.g., Ac-MBP(4-14)).

-

[γ-32P]ATP (radiolabeled ATP).

-

Kinase reaction buffer (containing Tris-HCl, MgCl2, CaCl2, and lipid activators like phosphatidylserine and diacylglycerol).

-

P81 phosphocellulose paper.

-

Phosphoric acid for washing.

-

Scintillation counter.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the kinase buffer, PKC substrate, and varying concentrations of the PKC (19-36) inhibitor peptide.

-

Enzyme Addition: Add the purified PKC enzyme to initiate the reaction.

-

Phosphorylation Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP. Incubate the mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the amount of 32P incorporated into the substrate peptide using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Molecular Interactions and Workflows

PKC Activation and Pseudosubstrate Release

The following diagram illustrates the signaling pathway leading to the activation of conventional Protein Kinase C and the subsequent release of the pseudosubstrate domain.

Caption: PKC activation pathway.

Experimental Workflow for Characterizing PKC (19-36)

This diagram outlines a typical experimental workflow for the synthesis, purification, and functional characterization of the PKC (19-36) pseudosubstrate peptide.

Caption: Workflow for PKC (19-36) characterization.

References

The Pseudosubstrate Sequence: An Intramolecular Gatekeeper of Protein Kinase C Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that plays a crucial role in a myriad of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and immune responses. The activity of PKC isozymes is exquisitely controlled by a sophisticated network of regulatory mechanisms. Central to this regulation is the pseudosubstrate sequence, an autoinhibitory domain that acts as an intramolecular gatekeeper, maintaining the enzyme in a catalytically inactive state. This technical guide provides a comprehensive overview of the role of the pseudosubstrate sequence in PKC regulation, detailing its mechanism of action, the structural determinants of its function, and the experimental approaches used to study its role. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on PKC and related signaling pathways.

The Pseudosubstrate: A Molecular Mimic

The pseudosubstrate is a short peptide sequence located in the regulatory domain of PKC that mimics a true substrate but lacks a phosphorylatable serine or threonine residue.[1] Instead, a non-phosphorylatable amino acid, typically alanine, occupies the phospho-acceptor position.[2] In the inactive conformation of PKC, the pseudosubstrate binds to the active site of the catalytic domain, physically blocking the access of true substrates and thereby preventing phosphorylation.[3] This autoinhibitory interaction is a key feature of all PKC isoforms, ensuring that their kinase activity is tightly repressed in the absence of activating signals.

The affinity of the pseudosubstrate for the catalytic domain is a critical determinant of the basal activity of the kinase. While the intramolecular nature of this interaction in the full-length protein results in a high effective concentration, synthetic peptides corresponding to the pseudosubstrate sequence can also act as competitive inhibitors of PKC activity, albeit with varying potencies.[2]

Quantitative Analysis of Pseudosubstrate Inhibition

The inhibitory potency of pseudosubstrate peptides can be quantified by determining their inhibitory constant (Ki) or the concentration required for 50% inhibition (IC50) in in vitro kinase assays. These values provide a quantitative measure of the affinity of the pseudosubstrate for the catalytic domain and can vary between different PKC isoforms.

| PKC Isoform(s) | Pseudosubstrate Peptide Sequence/Inhibitor | IC50/Ki Value | Reference(s) |

| PKC (general) | Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val | Ki: 147 ± 9 nM | [1] |

| PKC (Rat-1 cells) | Pseudosubstrate peptide | IC50: ~1 µM | [4] |

| PKCζ (PKMζ) | myr-ZIP (myr-SIYRRGARRWRKL) | IC50: 76 nM - 2 µM | [5][6] |

| PKCι and PKCζ | ZIP (SIYRRGARRWRKL) | Ki: ~1.43 µM and ~1.7 µM, respectively | [7] |

| PKC (various) | Pseudosubstrate peptides from PKCα, γ, δ, and ε | Inhibitory at 25 to 100 µM | [8] |

Critical Residues and Structural Determinants of Autoinhibition

The autoinhibitory function of the pseudosubstrate is critically dependent on the presence of basic amino acid residues (arginine and lysine) that interact with acidic residues in the substrate-binding pocket of the catalytic domain.[9] Site-directed mutagenesis studies have been instrumental in identifying the key residues within the pseudosubstrate sequence that are essential for maintaining the inactive state of PKC.

Mutations within the pseudosubstrate sequence can lead to a loss of autoinhibition, resulting in a constitutively active kinase. This can have profound physiological consequences and has been linked to various diseases, including cancer and neurodegenerative disorders.[1][9][10] For instance, cancer-associated mutations in the pseudosubstrate of PKCβ and PKCθ have been shown to impair autoinhibition, leading to increased basal activity and subsequent degradation of the protein, ultimately resulting in a loss-of-function phenotype.[10][11][12] Conversely, some mutations can enhance autoinhibition, also leading to a loss of function by stabilizing the inactive state.[10]

| PKC Isoform | Mutation(s) in Pseudosubstrate | Effect on Kinase Activity/Function | Reference(s) |

| PKCα | Ala to Glu substitution | Increased effector-independent kinase activity | [3] |

| PKCβ | Cancer-associated hotspot mutations | Loss-of-function (LOF) by enhancing or disrupting autoinhibition | [5][11] |

| PKCγ | G23E | Loss-of-function, lacked UTP-stimulated activity | [1][13] |

| PKCγ | A24E | Increased basal activity, ataxic phenotype in mice | [9] |

| PKCε | R162H | Reduced agonist-stimulated and basal activity | [1][13] |

| PKCθ | R145H/C | Impaired autoinhibition, increased basal signaling, and decreased stability (LOF) | [10][12][14] |

| PKCζ | Deletion of the pseudosubstrate site (ΔPSS) | Most active mutant form | [15] |

Regulation of Pseudosubstrate-Mediated Autoinhibition

The release of the pseudosubstrate from the catalytic cleft is a key event in the activation of PKC. This process is triggered by conformational changes induced by the binding of second messengers and cofactors to the regulatory domains of the enzyme. The specific activation mechanism varies between the different classes of PKC isoforms.

Conventional PKCs (cPKCs: α, βI, βII, γ)

The activation of cPKCs is initiated by an increase in intracellular calcium (Ca²⁺) and the production of diacylglycerol (DAG). Ca²⁺ binds to the C2 domain, promoting the translocation of the enzyme from the cytosol to the plasma membrane. At the membrane, the C1 domain binds to DAG, leading to a further conformational change that expels the pseudosubstrate from the active site, allowing for substrate binding and phosphorylation.

Novel PKCs (nPKCs: δ, ε, η, θ)

Novel PKCs are activated by DAG but are insensitive to Ca²⁺ as their C2-like domain does not bind calcium. The binding of DAG to the C1 domain is sufficient to induce the conformational change required for pseudosubstrate release and kinase activation.

Atypical PKCs (aPKCs: ζ, ι/λ)

Atypical PKCs are not activated by Ca²⁺ or DAG. Instead, their activity is regulated by protein-protein interactions.[2] Scaffolding proteins, such as Par6 and p62, bind to the regulatory domain of aPKCs, which induces the displacement of the pseudosubstrate and subsequent activation of the kinase.

References

- 1. Cancer-Associated Protein Kinase C Mutations Reveal Kinase’s Role as Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Protein Kinase C at the Crossroad of Mutations, Cancer, Targeted Therapy and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Kinase C Quality Control by Phosphatase PHLPP1 Unveils Loss-of-Function Mechanism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Two Sides of the Same Coin: Protein Kinase C γ in Cancer and Neurodegeneration [frontiersin.org]

- 9. Cancer-associated mutations in protein kinase C theta are loss-of-function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cancer-associated mutations in protein kinase C theta are loss-of-function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Cancer-associated mutations in protein kinase C theta are loss-of-function | Semantic Scholar [semanticscholar.org]

- 14. Molecular mechanisms regulating protein kinase Czeta turnover and cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Protein Kinase C Signaling: A Technical Guide for Researchers

An in-depth exploration of the core signaling pathways, experimental methodologies, and quantitative data surrounding the Protein Kinase C (PKC) family of enzymes, pivotal regulators of a vast array of cellular processes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational aspects of PKC signaling.

The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that play crucial roles in transducing extracellular signals into intracellular responses.[1] These enzymes are central to a multitude of cellular functions, including proliferation, differentiation, apoptosis, and motility.[2][3][4] Dysregulation of PKC signaling has been implicated in a wide range of diseases, such as cancer, cardiovascular diseases, neurological disorders, and autoimmune conditions, making this enzyme family a significant target for therapeutic intervention.[5][6][7][8]

Classification and Activation of PKC Isoforms

The PKC family is divided into three main subfamilies based on their structure and requirements for activation:

-

Conventional PKCs (cPKCs): This group includes isoforms α, βI, βII, and γ. Their activation is dependent on both calcium ions (Ca²⁺) and diacylglycerol (DAG).[9][10]

-

Novel PKCs (nPKCs): Comprising isoforms δ, ε, η, and θ, this subfamily is activated by DAG but is independent of Ca²⁺.[9][10]

-

Atypical PKCs (aPKCs): This group, which includes isoforms ζ and ι/λ, does not require Ca²⁺ or DAG for activation.[9][10] Instead, their activity is regulated by protein-protein interactions.[11]

The activation of conventional and novel PKC isoforms is typically initiated by the stimulation of cell surface receptors, such as G protein-coupled receptors or receptor tyrosine kinases.[3][12] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and DAG.[3] IP₃ triggers the release of Ca²⁺ from intracellular stores, and together with DAG, facilitates the translocation of cPKCs to the plasma membrane, where they become fully active.[3] nPKCs are recruited to the membrane by DAG alone.[9]

Atypical PKCs are activated through different mechanisms, often involving scaffolding proteins and other kinases. For instance, aPKCs can be activated downstream of phosphoinositide 3-kinase (PI3K) and its downstream effector, PDK1.[13]

Downstream Signaling Pathways

Once activated, PKC isoforms phosphorylate a wide range of substrate proteins on their serine and threonine residues, thereby modulating their activity and initiating downstream signaling cascades.[10] These pathways regulate numerous cellular processes. For example, PKC signaling is heavily involved in the regulation of gene expression through the activation of transcription factors such as AP-1 and NF-κB.[4]

The specific downstream effects of PKC activation are highly dependent on the particular isoform involved, the cell type, and the subcellular localization of the enzyme. This isoform-specific signaling allows for a diverse and tightly regulated cellular response to various stimuli.

Quantitative Data on PKC Modulators

The study of PKC signaling has been greatly facilitated by the development of pharmacological agents that can activate or inhibit PKC activity. The following tables summarize key quantitative data for some commonly used PKC inhibitors.

| Inhibitor | Target PKC Isoform(s) | IC₅₀ / Kᵢ Values | Notes |

| Staurosporine | Pan-PKC inhibitor | IC₅₀: 2.7 nM for PKC. Inhibitory activity: cPKC > nPKC > aPKC.[14] | A potent but non-selective inhibitor that also targets many other kinases.[5][14][15] |

| Enzastaurin (LY317615) | Selective for PKCβ | IC₅₀: 6 nM (PKCβ), 39 nM (PKCα), 83 nM (PKCγ), 110 nM (PKCε).[14] | An ATP-competitive inhibitor that has been evaluated in clinical trials for cancer.[14] |

| Ruboxistaurin (LY333531) | Selective for PKCβ | IC₅₀: 4.7 nM (PKCβ1), 5.9 nM (PKCβ2).[16] | A competitive and reversible inhibitor of PKCβ isoforms.[16] |

| Sotrastaurin (AEB071) | Pan-PKC inhibitor (potent against cPKC and nPKC) | Kᵢ: 0.95 nM (PKCα), 0.64 nM (PKCβ), 0.22 nM (PKCθ), 1.8–3.2 µM (PKCδ, ε, η).[14] | A potent and selective pan-PKC inhibitor with immunosuppressive functions.[14] |

| Gö6976 | Conventional PKCs | Inhibits cPKCs at nanomolar concentrations.[17] Does not effectively inhibit nPKCs or aPKCs at micromolar concentrations.[17] | A highly promiscuous inhibitor of other kinases.[17] |

| Bisindolylmaleimide IX (Ro 31-8220) | Pan-PKC inhibitor | IC₅₀: 5 nM (PKCα), 24 nM (PKCβI), 14 nM (PKCβII), 27 nM (PKCγ), 24 nM (PKCε).[16] | Also shows potent inhibition against other kinases like MAPKAP-K1b, MSK1, GSK3β, and S6K1.[16] |

| ACPD and DNDA | Atypical PKCs | IC₅₀: ~2.5 µM (based on cell proliferation inhibition).[14] | Inhibit aPKC-mediated cancer cell proliferation.[14] |

Experimental Protocols

A variety of experimental techniques are employed to investigate PKC signaling pathways. Below are detailed methodologies for key experiments.

PKC Kinase Activity Assay

This assay measures the ability of PKC to phosphorylate a substrate peptide.

Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific PKC substrate peptide. The amount of incorporated radioactivity is proportional to the PKC activity.[18]

Materials:

-

Cell lysate or purified PKC enzyme

-

PKC substrate peptide (e.g., a peptide with the consensus phosphorylation motif (R/K)X(S/T)[14])

-

[γ-³²P]ATP

-

Assay buffer (containing MgCl₂, ATP, and other necessary co-factors)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) for activating cPKCs and nPKCs

-

Calcium chloride (CaCl₂) for activating cPKCs

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing the assay buffer, substrate peptide, and activators (PS, DAG, CaCl₂ as required for the specific PKC isoform).

-

Add the cell lysate or purified PKC enzyme to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding TCA to precipitate the proteins and peptides.

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

Western Blotting for PKC Phosphorylation

This technique is used to detect the phosphorylation status of PKC or its substrates.

Principle: Western blotting uses specific antibodies to detect target proteins that have been separated by size using gel electrophoresis. Phospho-specific antibodies can be used to detect the phosphorylation of PKC at specific sites, which is often indicative of its activation state.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKC, anti-total PKC)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with an HRP-conjugated secondary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key PKC signaling pathways and a typical experimental workflow.

Caption: Canonical PKC Signaling Pathway Activation.

Caption: Atypical PKC Signaling Pathway Activation.

Caption: Experimental Workflow for Studying PKC Signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raybiotech.com [raybiotech.com]

- 7. Protein kinase C, an elusive therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Protein kinase C - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Protein kinase C signaling and cell cycle regulation [frontiersin.org]

- 12. Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are PKC inhibitors and how do they work? [synapse.patsnap.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Protein Kinase C (19-36) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) (19-36) is a highly specific and potent pseudosubstrate peptide inhibitor of Protein Kinase C (PKC).[1][2] Derived from the pseudosubstrate region of PKC itself (amino acid residues 19-36), this peptide acts as a competitive inhibitor by binding to the substrate-binding site of PKC, thereby preventing the phosphorylation of its natural substrates.[3][4] With an IC50 value of approximately 0.18 µM for PKC, it exhibits significantly lower affinity for other kinases such as cAMP-dependent protein kinase (PKA), making it a valuable tool for dissecting PKC-specific signaling pathways.[1][5]

These application notes provide detailed protocols for the use of Protein Kinase C (19-36) in various cell culture experiments, including the preparation of stock solutions, cell proliferation and apoptosis assays, and Western blotting analysis of downstream signaling events.

Data Presentation

Quantitative Effects of Protein Kinase C (19-36) on Vascular Smooth Muscle Cells (VSMCs)

The following table summarizes the dose-dependent inhibitory effects of PKC (19-36) on high glucose-induced changes in rat vascular smooth muscle cells (VSMCs).

| Experimental Condition | PKC (19-36) Concentration | Observed Effect | Reference |

| High Glucose (22.2 mM)-Induced Cell Proliferation | 0.1 µM | 16% reduction in cell number | [1] |

| High Glucose (22.2 mM)-Induced Cell Proliferation | 1 µM | 28% reduction in cell number | [1] |

| High Glucose (22.2 mM)-Induced DNA Synthesis ([³H]thymidine incorporation) | 0.1 µM | Inhibition of DNA synthesis | [1] |

| High Glucose (22.2 mM)-Induced DNA Synthesis ([³H]thymidine incorporation) | 1 µM | Further inhibition of DNA synthesis | [1] |

| High Glucose (22.2 mM)-Induced Protein Synthesis ([³H]leucine incorporation) | 0.1 µM | Inhibition of protein synthesis | [1] |

| High Glucose (22.2 mM)-Induced Protein Synthesis ([³H]leucine incorporation) | 1 µM | Further inhibition of protein synthesis | [1] |

| High Glucose (22.2 mM)-Induced Cell Cycle Progression (S and G2-M phases) | 1 µM | Suppression of progression | [1] |

Experimental Protocols

Preparation of Protein Kinase C (19-36) Stock Solution

Materials:

-

Protein Kinase C (19-36) peptide (lyophilized powder)

-

Sterile, nuclease-free water or sterile Phosphate Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

0.22 µm sterile filter

Protocol:

-

Refer to the manufacturer's data sheet for the exact molecular weight of the peptide lot.

-

To prepare a 1 mM stock solution, reconstitute the lyophilized peptide in sterile water or PBS. For example, for a peptide with a molecular weight of 2151.48 g/mol , dissolve 1 mg in 464.8 µL of solvent.[6]

-

Gently vortex to dissolve the peptide completely. If solubility is an issue, brief sonication may be used.[2]

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.[2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Cell Proliferation Assay Using [³H]thymidine Incorporation

This protocol is adapted from a study on vascular smooth muscle cells (VSMCs).[1]

Materials:

-

Cells of interest (e.g., VSMCs)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Protein Kinase C (19-36) stock solution

-

[³H]thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Protocol:

-

Plate cells in a multi-well plate at a desired density and allow them to adhere and reach confluence.

-

Synchronize the cells by incubating them in serum-free medium for 48 hours to induce quiescence.[1]

-

Treat the cells with the desired concentrations of Protein Kinase C (19-36) (e.g., 0.1 µM and 1 µM) in fresh serum-free or complete medium, depending on the experimental design. Include appropriate vehicle controls.

-

Add the stimulus for proliferation (e.g., high glucose at 22.2 mM for VSMCs) to the relevant wells.[1]

-

After the desired treatment period, add 1 µCi/mL of [³H]thymidine to each well and incubate for 4-24 hours.

-

Wash the cells twice with ice-cold PBS.

-

Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.

-

Wash the wells twice with ice-cold 5% TCA.

-

Solubilize the precipitate in 0.5 M NaOH.

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

A decrease in [³H]thymidine incorporation in treated cells compared to control cells indicates inhibition of cell proliferation.

Western Blot Analysis of Downstream PKC Signaling

This protocol provides a general workflow to assess the effect of PKC (19-36) on the phosphorylation of downstream target proteins.

Materials:

-

Cells of interest

-

Protein Kinase C (19-36) stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., phospho-specific and total antibodies for a downstream target of PKC)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Plate cells and treat them with Protein Kinase C (19-36) at the desired concentration and for the appropriate duration. Include a positive control (e.g., a known PKC activator like PMA) and a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MARCKS) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.

Visualizations

Signaling Pathway of PKC Inhibition by Protein Kinase C (19-36)

Caption: Inhibition of the PKC signaling pathway by Protein Kinase C (19-36).

Experimental Workflow for Assessing the Effect of PKC (19-36) on Cell Proliferation

Caption: Workflow for a cell proliferation assay using PKC (19-36).

Logical Relationship of Protein Kinase C (19-36) Action

Caption: The mechanism of competitive inhibition by PKC (19-36).

References

- 1. ahajournals.org [ahajournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Protein Kinase C Quality Control by Phosphatase PHLPP1 Unveils Loss-of-Function Mechanism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]

- 6. targetmol.com [targetmol.com]

Application Notes: The Role of PKC Isoforms in Vascular Hyperproliferation

An important clarification regarding Protein Kinase C (PKC) isoforms is necessary before detailing their applications in vascular hyperproliferation. The well-established and scientifically recognized PKC family does not include isoforms numbered 19-36. The family is broadly categorized into three main groups: conventional (PKCα, βI, βII, γ), novel (PKCδ, ε, η, θ), and atypical (PKCζ, ι/λ) isoforms.

This document will focus on the established roles of these known PKC isoforms in the context of vascular hyperproliferation, providing detailed application notes, protocols, and data for researchers, scientists, and drug development professionals.

Vascular hyperproliferation, the excessive growth of vascular smooth muscle cells (VSMCs), is a key pathological feature of various cardiovascular diseases, including atherosclerosis, restenosis following angioplasty, and hypertension. Protein Kinase C (PKC) isoforms are critical mediators in the signaling pathways that drive this abnormal cell growth. Different isoforms can have distinct, and sometimes opposing, effects on VSMC proliferation, making them important targets for therapeutic intervention.

Key PKC Isoforms in Vascular Hyperproliferation:

-

PKCα: This conventional isoform is often upregulated in response to vascular injury. Its activation is linked to the G1/S phase transition of the cell cycle, promoting VSMC proliferation. PKCα mediates its effects through the activation of downstream signaling cascades, including the Raf/MEK/ERK pathway.

-

PKCβ: Particularly PKCβII, is strongly implicated in diabetic vascular complications, where it contributes to endothelial dysfunction and VSMC proliferation. Its role is often associated with the pathological effects of high glucose levels.

-

PKCδ: This novel isoform has a more complex, dual role. While some studies suggest it can promote apoptosis (programmed cell death), thereby limiting proliferation, other evidence points to its involvement in VSMC migration and proliferation under specific stimuli. Its activation can be a response to oxidative stress.

-

PKCε: Activation of this novel isoform is generally considered to be pro-proliferative and pro-survival in VSMCs. It has been shown to be involved in the response to various growth factors, such as platelet-derived growth factor (PDGF) and angiotensin II.

-